Benzene-1,4-disulfonic acid

Catalog No.
S604857
CAS No.
31375-02-7
M.F
C6H6O6S2
M. Wt
238.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,4-disulfonic acid

CAS Number

31375-02-7

Product Name

Benzene-1,4-disulfonic acid

IUPAC Name

benzene-1,4-disulfonic acid

Molecular Formula

C6H6O6S2

Molecular Weight

238.2 g/mol

InChI

InChI=1S/C6H6O6S2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)

InChI Key

OATNQHYJXLHTEW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O

Synonyms

benzene-1,4-disulfonic acid, Disulf

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O

Description

The exact mass of the compound Benzene-1,4-disulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzene-1,4-disulfonic acid, also known as 1,4-benzenedisulfonic acid, is an aromatic sulfonic acid characterized by the presence of two sulfonyl groups (-SO₃H) attached to the benzene ring at the 1 and 4 positions. Its chemical formula is C6H6O6S2\text{C}_6\text{H}_6\text{O}_6\text{S}_2, and it is a white crystalline solid that is highly soluble in water. This compound is a member of the benzenesulfonic acid family and exhibits strong acidic properties, making it useful in various chemical applications .

Typical of aromatic sulfonic acids:

  • Electrophilic Substitution: The sulfonic groups can act as directing groups for further electrophilic substitutions on the benzene ring.
  • Desulfonation: Upon heating in aqueous conditions, benzene-1,4-disulfonic acid can undergo desulfonation to regenerate benzene and produce sulfuric acid:
    C6H4(SO3H)2+H2OC6H6+H2SO4\text{C}_6\text{H}_4(\text{SO}_3\text{H})_2+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_6+\text{H}_2\text{SO}_4
  • Formation of Salts: It can react with bases to form salts, such as sodium or potassium benzene-1,4-disulfonate, which are used in various applications .

Benzene-1,4-disulfonic acid is primarily synthesized through the sulfonation of benzene using concentrated sulfuric acid or sulfur trioxide. The reaction proceeds as follows:

  • Sulfonation Reaction: Benzene reacts with fuming sulfuric acid (oleum) to introduce sulfonyl groups:
    C6H6+2SO3C6H4(SO3H)2+H2O\text{C}_6\text{H}_6+2\text{SO}_3\rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})_2+\text{H}_2\text{O}

This method allows for the selective introduction of sulfonyl groups at the para positions on the benzene ring .

Benzene-1,4-disulfonic acid has several important applications:

  • Chemical Intermediate: It serves as a precursor in the synthesis of dyes and other organic compounds.
  • Surfactants: Salts derived from benzene-1,4-disulfonic acid are utilized in detergents and surfactants due to their effective emulsifying properties.
  • Electrochemical

Interaction studies involving benzene-1,4-disulfonic acid focus on its behavior in different chemical environments and its interactions with various substrates. For example, it has been investigated for its role in forming metal-organic frameworks where it acts as a linker between metal nodes. This property is valuable in developing new materials for catalysis and energy storage applications .

Benzene-1,4-disulfonic acid can be compared with several similar compounds within the family of benzenesulfonic acids. Here are some notable examples:

Compound NameStructureUnique Features
Benzenesulfonic AcidC₆H₆O₃SSimplest aromatic sulfonic acid
Benzene-1-sulfonic AcidC₆H₅SO₃HContains one sulfonyl group at position 1
Benzene-2-sulfonic AcidC₆H₅SO₃HContains one sulfonyl group at position 2
Benzene-1,3-disulfonic AcidC₆H₄(SO₃H)₂Sulfonyl groups at positions 1 and 3

Benzene-1,4-disulfonic acid is unique due to its symmetrical structure and dual sulfonyl groups positioned para to each other on the benzene ring. This configuration enhances its ability to participate in electrophilic substitution reactions more effectively than its ortho or meta counterparts .

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

31375-02-7

Wikipedia

Benzene-1,4-disulfonic acid

Dates

Modify: 2024-02-18

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